4-(4-bromo-1H-pyrazol-1-yl)aniline
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Overview
Description
4-(4-bromo-1H-pyrazol-1-yl)aniline is an organic compound that belongs to the class of aniline derivatives It features a pyrazole ring substituted with a bromine atom at the 4-position and an aniline group at the 1-position
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that 4-substituted pyrazoles can act as inhibitors of liver alcohol dehydrogenase , suggesting a potential target for this compound.
Mode of Action
Based on its structural similarity to other pyrazole compounds, it may interact with its target through the formation of hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Given its potential role as an inhibitor of liver alcohol dehydrogenase , it may impact the metabolism of alcohol and related compounds.
Result of Action
Based on its potential role as an inhibitor of liver alcohol dehydrogenase , it may alter the metabolism of alcohol and related compounds at the cellular level.
Action Environment
It is known that the compound should be stored in a well-ventilated place and kept in a tightly closed container
Biochemical Analysis
Biochemical Properties
4-(4-bromo-1H-pyrazol-1-yl)aniline plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. One notable interaction is with the enzyme DNA gyrase, specifically the GyraseB subunit in Escherichia coli . This interaction is crucial as DNA gyrase is involved in the supercoiling of DNA, which is essential for DNA replication and transcription. The binding of this compound to DNA gyrase inhibits its activity, thereby affecting the overall process of DNA replication.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The primary mechanism of action involves the inhibition of DNA gyrase by binding to its GyraseB subunit . This binding prevents the enzyme from performing its function of supercoiling DNA, leading to the disruption of DNA replication and transcription. Additionally, this compound may also affect other enzymes and proteins involved in DNA metabolism, further contributing to its inhibitory effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromo-1H-pyrazol-1-yl)aniline typically involves the following steps:
Formation of 4-bromo-1H-pyrazole: This can be achieved by bromination of 1H-pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane.
N-arylation of 4-bromo-1H-pyrazole: The 4-bromo-1H-pyrazole is then subjected to N-arylation with aniline. This can be done using a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, in the presence of a base like potassium carbonate and a ligand such as triphenylphosphine.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
4-(4-bromo-1H-pyrazol-1-yl)aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The aniline group can be oxidized to form corresponding nitroso
Properties
IUPAC Name |
4-(4-bromopyrazol-1-yl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-7-5-12-13(6-7)9-3-1-8(11)2-4-9/h1-6H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCGFLDVFPCSOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2C=C(C=N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20598878 |
Source
|
Record name | 4-(4-Bromo-1H-pyrazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20598878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
681441-17-8 |
Source
|
Record name | 4-(4-Bromo-1H-pyrazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20598878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-bromo-1H-pyrazol-1-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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